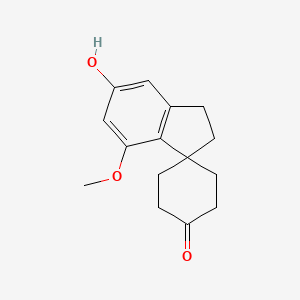

Isocannabispiran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

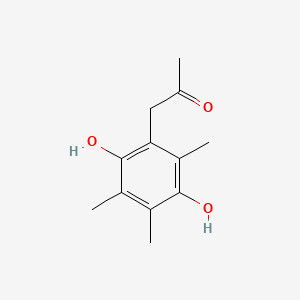

L’isocannabispiran est un composé phénolique non cannabinoïde isolé d’une variante panaméenne de Cannabis sativa L. Il est chimiquement identifié comme la 5′-hydroxy-7′-méthoxy spiro-(cyclohexane-1, 1′-indan)-4-one . Ce composé fait partie d’un groupe de trente-quatre phénols non cannabinoïdes présents dans cette variante particulière de Cannabis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’isocannabispiran implique une chromatographie répétée d’une fraction acide de la variante panaméenne de Cannabis sativa L. Le processus comprend l’utilisation de divers solvants et techniques chromatographiques pour isoler et purifier le composé .

Méthodes de production industrielle

Actuellement, les informations sur les méthodes de production industrielle de l’this compound sont limitées. La plupart des données disponibles portent sur les processus d’extraction et de purification à l’échelle du laboratoire .

Analyse Des Réactions Chimiques

Types de réactions

L’isocannabispiran subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène du composé.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène du composé.

Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes dans le composé par un autre atome ou groupe d’atomes

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire différents dérivés hydroxylés, tandis que la réduction peut produire diverses formes réduites du composé .

Applications de la recherche scientifique

L’this compound présente plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé de référence dans l’étude des phénols non cannabinoïdes et de leurs propriétés chimiques

Biologie : La recherche sur l’this compound comprend ses activités biologiques potentielles et ses interactions avec diverses cibles biologiques

Médecine : Des études sont en cours pour explorer ses effets thérapeutiques potentiels et ses applications en médecine

Applications De Recherche Scientifique

Isocannabispiran has several scientific research applications, including:

Chemistry: It is used as a reference compound in the study of non-cannabinoid phenols and their chemical properties

Biology: Research on this compound includes its potential biological activities and interactions with various biological targets

Medicine: Studies are ongoing to explore its potential therapeutic effects and applications in medicine

Mécanisme D'action

Le mécanisme d’action de l’isocannabispiran implique son interaction avec diverses cibles moléculaires et voies. On pense qu’il exerce ses effets par liaison à des récepteurs spécifiques et par modulation de l’activité de certaines enzymes et voies de signalisation . Des études détaillées sur son mécanisme d’action exact sont toujours en cours.

Comparaison Avec Des Composés Similaires

L’isocannabispiran est unique par rapport aux autres composés similaires en raison de sa structure chimique et de ses propriétés spécifiques. Des composés similaires comprennent d’autres phénols non cannabinoïdes isolés de Cannabis sativa L., comme le cannabispiran et d’autres composés spiro apparentés . Ces composés partagent certaines similitudes structurelles mais diffèrent par leurs propriétés chimiques et biologiques spécifiques.

Propriétés

Numéro CAS |

72468-78-1 |

|---|---|

Formule moléculaire |

C15H18O3 |

Poids moléculaire |

246.30 g/mol |

Nom IUPAC |

6-hydroxy-4-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1'-one |

InChI |

InChI=1S/C15H18O3/c1-18-13-9-12(17)8-10-2-5-15(14(10)13)6-3-11(16)4-7-15/h8-9,17H,2-7H2,1H3 |

Clé InChI |

ZKJMXTKGSQHXEC-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=CC2=C1C3(CCC(=O)CC3)CC2)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7,14,20,27,37-hexaoxo-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8(13),9,11,19(28),21,23,25,29,31,33,35,38,40,42-octadecaen-9-yl)benzamide](/img/structure/B12720810.png)

![Tetradecyl 5-butyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate](/img/structure/B12720820.png)